(3-Iodophenyl)hydrazine hydrochloride
Description
(3-Iodophenyl)hydrazine hydrochloride is a halogenated phenylhydrazine derivative with the molecular formula C₆H₆ClIN₂. It consists of a phenyl ring substituted with an iodine atom at the meta position and a hydrazine group (-NHNH₂) bonded to the aromatic ring, forming a hydrochloride salt. This compound is primarily utilized in organic synthesis as a reducing agent, intermediate for heterocyclic compounds, and in materials science for perovskite solar cell fabrication . The iodine substituent imparts unique electronic and steric properties, influencing reactivity and solubility compared to other hydrazine derivatives.
Properties
Molecular Formula |
C6H8ClIN2 |
|---|---|
Molecular Weight |
270.50 g/mol |
IUPAC Name |
(3-iodophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H7IN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H |
InChI Key |
BOMBFECOZPIPOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Iodophenyl)hydrazine hydrochloride can be synthesized through several methods. One common method involves the reaction of 3-iodoaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of (3-Iodophenyl)hydrazine hydrochloride often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Iodophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
(3-Iodophenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Iodophenyl)hydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The compound can also participate in redox reactions, where it either donates or accepts electrons .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Phenylhydrazine Hydrochlorides
Key Compounds :
- (3-Fluorophenyl)hydrazine hydrochloride (C₆H₆ClFN₂)
- (2-Iodophenyl)hydrazine hydrochloride (C₆H₆ClIN₂)
- (4-Iodophenyl)hydrazine hydrochloride (C₆H₆ClIN₂)
| Property | (3-Iodophenyl)hydrazine HCl | (3-Fluorophenyl)hydrazine HCl | (2-Iodophenyl)hydrazine HCl |
|---|---|---|---|
| Molecular Weight | 296.49 g/mol | 176.58 g/mol | 296.49 g/mol |
| Substituent Position | meta | meta | ortho |
| Electron Effect | Electron-withdrawing | Electron-withdrawing | Electron-withdrawing |
| Applications | Solar cells, redox catalysis | Pharmaceuticals, condensation | Organic synthesis |
| Reactivity Notes | High steric bulk; slow nucleophilic attacks | Enhanced acidity; faster condensation | Steric hindrance reduces ring-opening reactions |
- Research Findings: In perovskite solar cells, iodine-substituted hydrazines may offer superior iodine reduction capabilities compared to fluorine due to iodine’s redox activity . (3-Fluorophenyl)hydrazine hydrochloride exhibits higher acidity than the iodine analog, accelerating condensation reactions in chromanone derivatives . Ortho-substituted iodophenyl derivatives (e.g., 2-iodo) face steric challenges in nucleophilic substitutions, limiting their use in bulky intermediates .
Electron-Donating vs. Electron-Withdrawing Substituents
Key Compounds :
- (3-Methoxyphenyl)hydrazine hydrochloride (C₇H₁₁ClN₂O)
- (3-Nitrophenyl)hydrazine hydrochloride (C₆H₆ClN₃O₂)
| Property | (3-Iodophenyl)hydrazine HCl | (3-Methoxyphenyl)hydrazine HCl | (3-Nitrophenyl)hydrazine HCl |
|---|---|---|---|
| Substituent | -I | -OCH₃ (electron-donating) | -NO₂ (strongly electron-withdrawing) |
| Acidity (HCl) | Moderate | Low | High |
| Solubility | Low (hydrophobic iodine) | Moderate | Low |
| Applications | Redox catalysis | Condensation reactions | Anticancer agent synthesis |
- Research Findings :
- Methoxy groups reduce acidity, making (3-Methoxyphenyl)hydrazine hydrochloride less effective in acid-catalyzed reactions compared to nitro or iodine derivatives .
- (3-Nitrophenyl)hydrazine hydrochloride’s strong electron-withdrawing nature enhances electrophilic substitution rates in macrocyclic aldol condensations .
Comparison with Non-Halogenated Derivatives
Key Compounds :
- Phenylhydrazine hydrochloride (C₆H₇ClN₂)
- (4-Ethylphenyl)hydrazine hydrochloride (C₈H₁₁ClN₂)
| Property | (3-Iodophenyl)hydrazine HCl | Phenylhydrazine HCl | (4-Ethylphenyl)hydrazine HCl |
|---|---|---|---|
| Substituent | -I | None | -C₂H₅ (electron-donating) |
| Steric Bulk | High | Low | Moderate |
| Thermal Stability | Moderate | High | High |
| Applications | Specialty synthesis | General hydrazone formation | Polymer additives |
- Research Findings: Unsubstituted phenylhydrazine hydrochloride is widely used in hydrazone formation due to its low steric hindrance and cost-effectiveness . Ethyl groups in (4-Ethylphenyl)hydrazine hydrochloride improve solubility in non-polar solvents, making it suitable for polymer applications .
Biological Activity
(3-Iodophenyl)hydrazine hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
- Molecular Formula : C7H8ClN2I
- CAS Number : 93387-82-7
- Appearance : Typically appears as a white to off-white solid.
The biological activity of (3-Iodophenyl)hydrazine hydrochloride is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Research indicates that compounds in this class can form adducts with biomolecules, which may influence cellular processes and signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- DNA Interaction : Similar to other hydrazine derivatives, it may intercalate into DNA, potentially affecting gene expression and stability.
Biological Activities
Research has identified several significant biological activities associated with (3-Iodophenyl)hydrazine hydrochloride:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in antibiotic development.
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
- Genotoxicity : Evidence suggests that it may cause DNA damage through mechanisms involving oxidative stress and radical formation.
Data Table: Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against various pathogens | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Genotoxicity | Causes DNA damage via oxidative stress |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of (3-Iodophenyl)hydrazine hydrochloride reported significant inhibition of bacterial growth in vitro. The compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration for potential therapeutic applications.
Case Study 2: Cytotoxicity in Cancer Research
In a study involving human cancer cell lines, (3-Iodophenyl)hydrazine hydrochloride demonstrated potent cytotoxic effects. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 and PARP. This finding highlights the compound's potential as a lead candidate in cancer therapy.
Research Findings
Recent research has expanded the understanding of the biological implications of (3-Iodophenyl)hydrazine hydrochloride:
- Oxidative Stress Induction : Studies indicate that the compound can generate reactive oxygen species (ROS), contributing to oxidative stress within cells. This mechanism is thought to play a role in both its antimicrobial and cytotoxic effects.
- Structural Analogues : Comparative studies with structurally similar compounds have provided insights into how modifications affect biological activity, guiding future drug design efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
